5-[(Phenylsulfonyl)amino]pentanoic acid
Overview
Description
5-[(Phenylsulfonyl)amino]pentanoic acid is an organic compound with the molecular formula C11H15NO4S It is characterized by the presence of a phenylsulfonyl group attached to an amino pentanoic acid backbone
Scientific Research Applications
5-[(Phenylsulfonyl)amino]pentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
While specific safety data for 5-[(Phenylsulfonyl)amino]pentanoic acid is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
The primary target of the compound 5-[(Phenylsulfonyl)amino]pentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids, particularly the aromatic ones .
Mode of Action
The this compound interacts with its target, the Aromatic-amino-acid aminotransferase, by binding to its active site
Biochemical Pathways
The interaction of this compound with Aromatic-amino-acid aminotransferase affects the metabolic pathways of aromatic amino acids
Biochemical Analysis
Biochemical Properties
As a medium-chain fatty acid, it may participate in various biochemical reactions similar to other amino acids . It may undergo common reactions like transamination followed by deamination for the liberation of ammonia . The amino group of the amino acids is utilized for the formation of urea which is an excretory end product of protein metabolism .
Cellular Effects
The specific cellular effects of 5-[(Phenylsulfonyl)amino]pentanoic acid are currently unknown due to the lack of experimental data. Based on its structural similarity to other medium-chain fatty acids, it may influence various cellular processes. For instance, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-established due to the limited available data. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Phenylsulfonyl)amino]pentanoic acid typically involves the reaction of 5-aminopentanoic acid with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-[(Phenylsulfonyl)amino]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A precursor in the synthesis of 5-[(Phenylsulfonyl)amino]pentanoic acid.
Phenylsulfonyl chloride: Used in the synthesis of various sulfonyl derivatives.
Sulfone derivatives:
Uniqueness
This compound is unique due to the presence of both a phenylsulfonyl group and an amino pentanoic acid backbone. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(benzenesulfonamido)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11(14)8-4-5-9-12-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLNMFWFNINRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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